Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a dichlorobenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate typically involves the reaction of 2,6-dichlorobenzoyl chloride with ethyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dichlorobenzoyl group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The dichlorobenzoyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Another piperidine derivative with similar structural features but different functional groups.
Icaridin: A piperidine-based insect repellent with a different substitution pattern
Uniqueness
Ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17Cl2NO3 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
ethyl 1-(2,6-dichlorobenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-5-4-8-18(9-10)14(19)13-11(16)6-3-7-12(13)17/h3,6-7,10H,2,4-5,8-9H2,1H3 |
InChI Key |
MRIKEVLHPSWLGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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